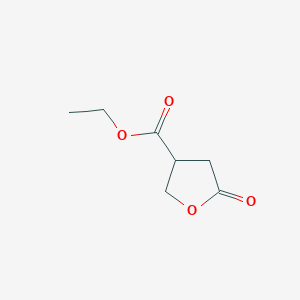

Ethyl 5-oxooxolane-3-carboxylate

Description

Contextual Significance of γ-Lactone and Ester Functional Groups in Organic Synthesis

The γ-lactone motif, a five-membered cyclic ester, is a prevalent scaffold in a vast array of natural products and pharmacologically active molecules. This structural unit is known to confer specific conformational constraints and participate in a variety of chemical transformations, including ring-opening reactions and nucleophilic additions. Their inherent reactivity and biological relevance have established γ-lactones as crucial intermediates in the synthesis of complex molecular targets.

Similarly, the ester functional group is one of the most fundamental and versatile functionalities in organic synthesis. Esters serve as key precursors for the synthesis of a wide range of other functional groups, including carboxylic acids, alcohols, and amides. They are also pivotal in protecting group strategies and are instrumental in the construction of polyesters and other polymeric materials. The presence of both a γ-lactone and an ethyl ester within the same molecule, as seen in Ethyl 5-oxooxolane-3-carboxylate, offers a rich platform for synthetic diversification.

Overview of the Oxolane Ring System and its Derivatives in Chemical Science

The oxolane ring, also known as tetrahydrofuran (B95107), is a saturated five-membered cyclic ether that forms the backbone of this compound. The oxolane moiety is a common structural feature in numerous natural products and biologically active compounds, contributing to their solubility and binding properties. bldpharm.com Derivatives of the oxolane ring are extensively utilized as solvents, reagents, and building blocks in organic synthesis. The substitution pattern on the oxolane ring can significantly influence the molecule's stereochemistry and reactivity, making functionalized oxolanes valuable synthons for creating complex three-dimensional structures.

Current Research Landscape and Emerging Areas for this compound

While specific research exclusively focused on this compound is still nascent, the broader field of functionalized γ-butyrolactones is a vibrant area of investigation. Current research endeavors are directed towards the development of novel synthetic methodologies for accessing these scaffolds with high levels of stereocontrol. These methods often involve catalytic asymmetric reactions and multi-component strategies to construct the densely functionalized lactone core. researchgate.netthieme-connect.com

Emerging applications for such compounds lie in the synthesis of bioactive natural products, medicinal chemistry, and materials science. The unique combination of functional groups in this compound makes it a promising candidate for the development of new pharmaceuticals and advanced materials. For instance, the alkylation of similar ethyl 2-oxotetrahydrofuran-3-carboxylates has been explored to generate a variety of substituted derivatives with potential biological activities. researchgate.net

Academic Research Objectives and Scope for In-Depth Investigation

Future academic research on this compound is poised to explore several key areas. A primary objective will be the development of efficient and stereoselective synthetic routes to access this molecule and its derivatives. This will likely involve the exploration of novel catalytic systems and the optimization of reaction conditions.

A thorough investigation of the reactivity of this compound is also warranted. Understanding how the interplay between the lactone and ester functionalities dictates its chemical behavior will be crucial for its application as a synthetic intermediate. This includes studying its reactions with various nucleophiles, electrophiles, and reducing agents.

Furthermore, the exploration of its potential biological activity will be a significant avenue of research. Screening this compound and its derivatives for various pharmacological properties could lead to the discovery of new therapeutic agents. The structural similarity to other bioactive lactones suggests that this compound could exhibit interesting biological profiles.

Detailed Research Findings

Currently, specific experimental data for this compound, such as a dedicated CAS number and detailed spectroscopic analysis, remains limited in publicly accessible databases. Much of the available information is derived from studies on closely related isomers, such as Ethyl 5-oxooxolane-2-carboxylate.

Interactive Data Table: Properties of a Related Isomer (Ethyl 5-oxooxolane-2-carboxylate)

| Property | Value | Reference |

| IUPAC Name | ethyl 5-oxooxolane-2-carboxylate | nist.gov |

| Molecular Formula | C₇H₁₀O₄ | nist.gov |

| Molecular Weight | 158.15 g/mol | nist.gov |

| CAS Number | 1126-51-8 | nist.gov |

| Physical Form | Liquid | |

| Storage Temperature | 2-8°C (Sealed in dry) |

Interactive Data Table: Spectroscopic Data of a Related Isomer (Ethyl 5-oxooxolane-2-carboxylate)

| Spectroscopic Technique | Key Signals | Reference |

| ¹³C NMR | Characteristic peaks for carbonyl, ester, and aliphatic carbons. | nih.gov |

| GC-MS | A top peak at m/z 85, with other significant peaks at m/z 29 and 27. | nih.gov |

| Near IR | Spectrum available from various databases. | nih.gov |

The synthesis of functionalized γ-butyrolactones, the class of compounds to which this compound belongs, is an active area of research. Methodologies often involve Michael additions to unsaturated esters followed by cyclization. For instance, the Michael reaction of ethyl 5-alkoxymethyl-2-oxotetrahydrofuran-3-carboxylates with enones has been shown to produce substituted γ-butyrolactones. researchgate.net Alkaline hydrolysis and subsequent decarboxylation of these products can lead to further derivatization. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-oxooxolane-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-2-10-7(9)5-3-6(8)11-4-5/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FESAUDRCHNHLNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(=O)OC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature and Structural Foundations of Ethyl 5 Oxooxolane 3 Carboxylate

Systematic IUPAC Nomenclature and Common Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is ethyl 5-oxotetrahydrofuran-3-carboxylate . However, it is also known by several synonyms.

| Nomenclature Type | Name |

| IUPAC Name | ethyl 5-oxotetrahydrofuran-3-carboxylate |

| Synonym | Ethyl 5-oxooxolane-3-carboxylate |

| CAS Number | 5204-92-2 |

Data sourced from Amadis Chemical amadischem.com

Comprehensive Structural Representation and Analysis of Key Functional Moieties

The molecular structure of this compound consists of a five-membered heterocyclic ring, an oxolane (tetrahydrofuran) ring, which contains a ketone and an ester functional group.

The key functional moieties are:

γ-Butyrolactone: The core of the molecule is a five-membered lactone, specifically a γ-butyrolactone. This is an aliphatic five-membered ring containing four carbon atoms and one oxygen atom, with a ketone group on the carbon adjacent to the oxygen atom. hmdb.ca

Ester Group: An ethyl ester group (-COOCH₂CH₃) is attached to the third carbon atom of the oxolane ring.

The presence and interplay of these functional groups dictate the chemical reactivity of the molecule, making it a versatile intermediate in organic synthesis.

Stereochemical Considerations and Chiral Designations

The carbon atom at the third position of the oxolane ring (C3), to which the ethyl carboxylate group is attached, is a chiral center. This means that this compound can exist as two enantiomers:

(R)-ethyl 5-oxooxolane-3-carboxylate

(S)-ethyl 5-oxooxolane-3-carboxylate

The presence of this stereocenter is significant as the biological activity and chemical reactivity of the enantiomers can differ. The specific stereochemistry is often crucial in the synthesis of complex, biologically active molecules. The development of methods for the separation of racemic mixtures is an area of active research. mdpi.com

Conformational Analysis of the Five-Membered Oxolane Ring

The five-membered oxolane ring is not planar and adopts a puckered conformation to relieve ring strain. The conformational analysis of five-membered rings is more complex than that of six-membered rings. The two most common conformations are the "envelope" (Cₛ symmetry) and the "half-chair" (C₂ symmetry). acs.org

In the envelope conformation, four of the ring atoms are in a plane, while the fifth atom is out of the plane. In the half-chair conformation, three atoms are in a plane, with the other two displaced on opposite sides of the plane. These conformations can interconvert through a process called pseudorotation. acs.org The specific conformation adopted by this compound will be influenced by the steric and electronic effects of the ketone and ester substituents. This conformational preference can, in turn, influence the molecule's reactivity and its interactions with other molecules.

Reactivity and Chemical Transformations of Ethyl 5 Oxooxolane 3 Carboxylate

Reactivity of the Lactone Carbonyl Group (C5-Oxo)

The carbonyl group within the lactone ring is susceptible to nucleophilic attack and reduction, leading to either ring-opening or the formation of alcohol derivatives.

The carbonyl group of the lactone can be reduced to a hydroxyl group. The choice of reducing agent is crucial for achieving this transformation. While strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both the lactone and the ester functionalities, milder reagents can offer more selective reductions. libretexts.orglibretexts.org For instance, sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters but can be used for the reduction of aldehydes and ketones. libretexts.orglibretexts.org The reduction of lactones to diols is a common transformation.

Detailed research has shown that various catalytic systems can be employed for the reduction of carboxylic acid derivatives. For example, manganese(I)-catalyzed hydrosilylation has been used to reduce carboxylic acids to alcohols under mild conditions. nih.gov Similarly, ruthenium complexes have been utilized for the hydroboration of esters to alcohols. organic-chemistry.org While these examples don't specifically name Ethyl 5-oxooxolane-3-carboxylate, the principles are broadly applicable to the reduction of its lactone and ester groups.

Table 1: Examples of Reducing Agents for Carbonyl Groups

| Reducing Agent | Reactivity with Esters/Lactones | Resulting Product from Lactone |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Strong, reduces both | Diol |

| Sodium borohydride (NaBH₄) | Generally weak, less reactive | Alcohol (selective reduction may be possible) |

| Diisobutylaluminum hydride (DIBAL-H) | Can reduce esters to aldehydes at low temperatures | Aldehyde or alcohol depending on conditions |

The lactone ring can be opened by nucleophiles attacking the C5 carbonyl carbon. nih.gov This reaction breaks the ester bond within the ring, leading to a linear chain derivative. The specific product formed depends on the nature of the nucleophile and the reaction conditions. For example, reaction with amines can lead to the formation of amides, while reaction with alkoxides can result in the formation of a different ester and a terminal alcohol. This reactivity is a key feature in the synthetic utility of γ-butyrolactones. hmdb.ca

Reactivity of the Ethyl Ester Moiety (C3-Carboxylate)

The ethyl ester group at the C3 position undergoes reactions typical of carboxylic acid esters, including transesterification, hydrolysis, and amidation.

Transesterification involves the exchange of the ethyl group of the ester with another alkyl group from an alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

Base-catalyzed transesterification typically proceeds via a nucleophilic addition-elimination mechanism, where an alkoxide ion attacks the ester carbonyl. masterorganicchemistry.com

Acid-catalyzed transesterification involves protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol reactant is often used as the solvent. masterorganicchemistry.com

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. organic-chemistry.orgyoutube.com

Base-catalyzed hydrolysis (saponification) is a common method, typically using a base like sodium hydroxide (B78521) or potassium hydroxide. youtube.compharmacy180.com The reaction is effectively irreversible as the final step involves the deprotonation of the carboxylic acid to form a carboxylate salt. youtube.com Lithium hydroxide in aqueous THF is often a preferred reagent for cleaving methyl and ethyl esters. pharmacy180.com

Acid-catalyzed hydrolysis is a reversible process. The reaction is driven to completion by using an excess of water. youtube.commnstate.edu

The ethyl ester can react with amines to form amides. This reaction, known as amidation, typically requires heating or the use of a catalyst. The direct reaction of an ester with an amine is generally a slow process. More reactive acylating agents, which can be derived from the corresponding carboxylic acid (obtained via hydrolysis), are often used to facilitate this transformation.

Other nucleophiles can also displace the ethoxy group in a nucleophilic acyl substitution reaction, leading to a variety of other carboxylic acid derivatives.

Table 2: Summary of Reactions at the Ethyl Ester Moiety

| Reaction Type | Reagents | Product |

|---|---|---|

| Transesterification | Alcohol, Acid or Base Catalyst | Different Ester |

| Hydrolysis | Water, Acid or Base Catalyst | Carboxylic Acid |

| Amidation | Amine | Amide |

Transformations at the Oxolane Ring System

The chemical architecture of this compound, featuring a lactone, a ketone, and an ester, provides multiple sites for chemical modification. The oxolane ring, in particular, is susceptible to a variety of transformations that allow for the introduction of new functional groups and the construction of more complex molecular scaffolds. The reactivity is largely governed by the two carbonyl groups, which activate the adjacent alpha-positions for deprotonation and subsequent substitution, and provide a handle for olefination reactions.

Alpha-Substitution Reactions Adjacent to the Carbonyl Groups

The presence of protons on the carbon atoms alpha to the two carbonyl groups (at the C2 and C4 positions) imparts significant reactivity to the this compound molecule. These protons are acidic and can be removed by a suitable base to form a resonance-stabilized enolate. This enolate serves as a potent nucleophile, readily participating in substitution reactions with various electrophiles.

Alkylation is a common transformation, where the enolate is reacted with alkyl halides to introduce alkyl chains at the alpha-position. The regioselectivity of this reaction can be controlled by the choice of base and reaction conditions. For instance, using a bulky base may favor deprotonation at the less sterically hindered C4 position. These alkylation strategies are fundamental in the synthesis of complex natural products and their analogs.

Acylation reactions, introducing an acyl group, can also be achieved by reacting the enolate with acyl chlorides or anhydrides. This further functionalizes the ring and provides a precursor for more complex structures.

Table 1: Examples of Alpha-Substitution Reactions

| Reaction Type | Electrophile Example | Position of Substitution | Product Type |

| Alkylation | Methyl Iodide (CH₃I) | C4 | Ethyl 4-methyl-5-oxooxolane-3-carboxylate |

| Alkylation | Benzyl Bromide (BnBr) | C4 | Ethyl 4-benzyl-5-oxooxolane-3-carboxylate |

| Acylation | Acetyl Chloride (CH₃COCl) | C4 | Ethyl 4-acetyl-5-oxooxolane-3-carboxylate |

Olefination and Introduction of Unsaturation

The ketone at the C5 position is a prime site for olefination reactions, which convert the carbonyl group into a carbon-carbon double bond (an exocyclic methylene (B1212753) group). This introduction of unsaturation is a key step in modifying the core structure and serves as a gateway to further chemical transformations like cycloadditions or metathesis.

The Wittig reaction is a widely employed method for this purpose. It involves the reaction of the ketone with a phosphorus ylide (e.g., methylenetriphenylphosphorane, Ph₃P=CH₂). The reaction is typically high-yielding and tolerant of the ester functionality elsewhere in the molecule.

Another powerful olefination technique is the Horner-Wadsworth-Emmons (HWE) reaction. This method uses a phosphonate (B1237965) carbanion, which is generally more reactive than the corresponding Wittig reagent. A significant advantage of the HWE reaction is that the byproduct, a water-soluble phosphate (B84403) ester, is easily removed from the reaction mixture, simplifying purification.

Ring Expansions and Contractions

While less common than substitutions or olefinations, the oxolane ring of this compound can theoretically undergo ring expansion or contraction reactions under specific conditions. These transformations are of interest for accessing different heterocyclic systems.

For example, a potential ring expansion to a six-membered dihydropyranone ring could be envisioned through a multi-step sequence involving, for instance, a Baeyer-Villiger oxidation of a suitably substituted precursor. Ring contractions, potentially to a cyclobutanone (B123998) derivative, are mechanistically complex and not a commonly reported transformation for this specific substrate. Research in this area is primarily focused on specialized synthetic applications rather than general methodology.

Mechanistic Studies of Key Chemical Reactions

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes.

Alpha-Substitution: The mechanism proceeds via the formation of an enolate ion. A base abstracts a proton from the C4 position, creating a carbanion. This negative charge is delocalized by resonance onto the oxygen atoms of both the C5 ketone and the C3 ester carbonyl group, with the ketone participation being more significant. This resonance-stabilized enolate then acts as a nucleophile, attacking an electrophile (e.g., an alkyl halide) in a classic SN2 fashion to form the new carbon-carbon bond.

Wittig Reaction: The mechanism begins with the nucleophilic attack of the phosphorus ylide on the electrophilic C5 carbonyl carbon. This forms a zwitterionic intermediate known as a betaine (B1666868). The betaine then collapses to form a four-membered ring intermediate called an oxaphosphetane. This intermediate subsequently fragments to yield the desired alkene and a stable triphenylphosphine (B44618) oxide byproduct. The strong phosphorus-oxygen bond formation is the thermodynamic driving force for this reaction.

Horner-Wadsworth-Emmons Reaction: Similar to the Wittig reaction, the HWE reaction starts with the deprotonation of a phosphonate ester to form a phosphonate carbanion. This carbanion attacks the C5 ketone to form an intermediate that, upon elimination of a phosphate ester, generates the C=C double bond.

Derivatization for Enhanced Functionality and Utility

This compound is a versatile starting material that can be derivatized to create a wide array of compounds with enhanced functionality. These derivatives are often intermediates in the synthesis of biologically active molecules and advanced materials.

One common derivatization is the hydrolysis of the ethyl ester at the C3 position to the corresponding carboxylic acid. This is typically achieved under basic (e.g., NaOH) or acidic (e.g., HCl) conditions. The resulting carboxylic acid provides a new reactive handle for forming amides, esters, or other acid derivatives.

Another key transformation is the reduction of the C5 ketone to a secondary alcohol. This is selectively accomplished using reducing agents like sodium borohydride (NaBH₄). The resulting ethyl 5-hydroxyoxolane-3-carboxylate introduces a hydroxyl group that can be used for further functionalization, such as etherification or acylation, and also introduces a new stereocenter to the molecule.

Table 2: Key Derivatization Strategies

| Reaction Type | Reagent(s) | Functional Group Transformed | Product Functional Group |

| Ester Hydrolysis | NaOH / H₂O, then H₃O⁺ | Ethyl Ester | Carboxylic Acid |

| Amide Formation | R₂NH, heat | Ethyl Ester | Amide |

| Ketone Reduction | NaBH₄, MeOH | Ketone | Secondary Alcohol |

| Reductive Amination | RNH₂, NaBH₃CN | Ketone | Secondary Amine |

These derivatizations significantly broaden the synthetic utility of this compound, allowing it to serve as a foundational building block for a diverse range of more complex chemical structures.

Spectroscopic Characterization and Advanced Analytical Techniques in Research of Ethyl 5 Oxooxolane 3 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information on the number of chemically distinct protons, their electronic environments, and their proximity to other protons. For Ethyl 5-oxooxolane-3-carboxylate, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the ethyl group and the oxolane ring.

The ethyl group protons would present as a characteristic quartet and triplet pattern. The methylene (B1212753) (-CH₂-) protons adjacent to the ester oxygen are deshielded and would appear as a quartet due to coupling with the three neighboring methyl protons. The terminal methyl (-CH₃) protons would appear as a triplet, coupled to the two methylene protons.

The protons on the oxolane ring are more complex. The methine proton at the C3 position (-CH-) is coupled to the methylene protons at both the C2 and C4 positions, resulting in a complex multiplet. The methylene protons at C2 and C4 are diastereotopic due to the chiral center at C3, meaning they are chemically non-equivalent. This non-equivalence would lead to them appearing as separate, complex multiplets. The protons at C2, being adjacent to the ring's ether oxygen, are expected to resonate at a lower field compared to the protons at C4, which are adjacent to the lactone's carbonyl group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CH₃ (Ethyl) | ~1.25 | Triplet | ~7.1 |

| -CH₂- (Oxolane, C4) | ~2.70 - 2.90 | Multiplet | - |

| -CH- (Oxolane, C3) | ~3.50 - 3.70 | Multiplet | - |

| -O-CH₂- (Ethyl) | ~4.20 | Quartet | ~7.1 |

| -CH₂- (Oxolane, C2) | ~4.30 - 4.50 | Multiplet | - |

Carbon (¹³C) NMR spectroscopy is used to determine the number of chemically unique carbon atoms and to identify the types of carbon functional groups present (e.g., alkyl, C-O, C=O). The molecule has seven carbon atoms, and due to molecular asymmetry, seven distinct signals are expected in the broadband proton-decoupled ¹³C NMR spectrum.

The two carbonyl carbons—one from the lactone (C5) and one from the ethyl ester—are the most deshielded and will appear furthest downfield. The lactone carbonyl carbon is typically found at a slightly lower field than the ester carbonyl. The carbons of the ethyl group will appear at the upfield end of the spectrum, with the methyl carbon being the most shielded. The three carbons of the oxolane ring will have distinct chemical shifts reflecting their different chemical environments.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C H₃ (Ethyl) | ~14 |

| -C H₂- (Oxolane, C4) | ~35 |

| -C H- (Oxolane, C3) | ~45 |

| -O-C H₂- (Ethyl) | ~62 |

| -C H₂- (Oxolane, C2) | ~72 |

| -C =O (Ester) | ~170 |

| -C =O (Lactone, C5) | ~175 |

Two-dimensional (2D) NMR techniques are powerful tools that reveal correlations between nuclei, allowing for the definitive assembly of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). A COSY spectrum of this compound would show a cross-peak between the ethyl group's -CH₂- and -CH₃ protons. It would also confirm the connectivity within the ring, showing correlations between the C3 proton and the protons at C2 and C4.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps proton signals to the carbon atoms to which they are directly attached. For example, the proton signal predicted at ~4.20 ppm would show a correlation to the carbon signal at ~62 ppm, confirming their assignment as the ethyl -O-CH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (over two to three bonds), which is critical for connecting different parts of the molecule. Key HMBC correlations would be expected between the C3 proton and the carbonyl carbons of both the ester and the lactone, as well as the C2 and C4 carbons. The ethyl methylene protons would show a correlation to the ester carbonyl carbon, confirming the structure of the ethyl ester fragment.

Table 3: Predicted Key 2D NMR Correlations for this compound

| Technique | Correlated Nuclei (Proton → Carbon/Proton) | Information Gained |

| COSY | H (-O-CH₂-) ↔ H (-CH₃) | Confirms ethyl group connectivity |

| COSY | H (C3) ↔ H (C2) and H (C4) | Confirms ring proton connectivity |

| HSQC | H (-O-CH₂-) → C (-O-CH₂-) | Assigns proton signal to its carbon |

| HSQC | H (C3) → C (C3) | Assigns proton signal to its carbon |

| HMBC | H (C3) → C=O (Ester) and C=O (Lactone) | Links C3 to both carbonyl groups |

| HMBC | H (-O-CH₂-) → C=O (Ester) | Confirms ester structure |

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Electron Ionization (EI) is a hard ionization technique that uses high-energy electrons to ionize molecules, often causing them to break apart into characteristic fragment ions. The resulting mass spectrum is a fingerprint that can be used for structural elucidation.

For this compound (molecular weight: 158.15 g/mol ), the molecular ion peak ([M]⁺•) would be observed at m/z 158. Due to the energetic nature of EI, this peak may be of low intensity. The fragmentation is likely to be dominated by cleavages characteristic of esters and cyclic ethers. libretexts.org A common fragmentation for ethyl esters is the loss of an ethoxy radical (•OCH₂CH₃), leading to an acylium ion at m/z 113 ([M-45]⁺). Another possibility is the loss of ethene via a McLafferty rearrangement, if sterically feasible, or cleavage of the ring structure.

Table 4: Predicted Key Fragment Ions in the EI Mass Spectrum of this compound

| m/z | Predicted Ion Structure | Fragmentation Pathway |

| 158 | [C₇H₁₀O₄]⁺• | Molecular Ion (M⁺•) |

| 113 | [M - C₂H₅O]⁺ | Loss of ethoxy radical from ester |

| 85 | [M - COOC₂H₅]⁺ | Loss of carbethoxy radical |

| 73 | [COOC₂H₅]⁺ | Carbethoxy cation |

| 29 | [C₂H₅]⁺ | Ethyl cation |

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules. It typically produces protonated molecules or other adduct ions with very little to no fragmentation. This makes it an excellent method for accurately determining the molecular weight of a compound.

In positive-ion mode ESI-MS, this compound would be expected to produce a prominent ion for the protonated molecule, [M+H]⁺, at an m/z value of 159.1. Depending on the purity of the sample and the solvents used, adducts with alkali metals are also commonly observed. For instance, a sodium adduct, [M+Na]⁺, would appear at m/z 181.1, and a potassium adduct, [M+K]⁺, at m/z 197.1. The high accuracy of this technique allows for the confirmation of the elemental composition of the molecule.

Table 5: Predicted Ions in the ESI Mass Spectrum of this compound (Positive Mode)

| m/z (predicted) | Ion Formula | Ion Type |

| 159.1 | [C₇H₁₁O₄]⁺ | Protonated Molecule [M+H]⁺ |

| 181.1 | [C₇H₁₀O₄Na]⁺ | Sodium Adduct [M+Na]⁺ |

| 197.1 | [C₇H₁₀O₄K]⁺ | Potassium Adduct [M+K]⁺ |

Hyphenated Techniques (GC-MS, LC-MS, UPLC-HRMS) for Analysis in Complex Mixtures

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for analyzing complex mixtures containing this compound. nih.govchemijournal.com These approaches provide two-dimensional data—separation time and spectral information—enhancing the certainty of identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the analysis of volatile and thermally stable compounds like this compound. chemijournal.com In GC-MS, the gas chromatograph separates the individual components of a mixture, which are then introduced into the mass spectrometer for detection and identification. The mass spectrometer provides information about the molecular weight and fragmentation pattern, which acts as a molecular fingerprint. While specific GC-MS data for the 3-carboxylate isomer is not readily available, data for the related isomer, Ethyl 5-oxooxolane-2-carboxylate, shows a total of 32 peaks in its mass spectrum, with key mass-to-charge ratio (m/z) peaks at 85, 29, and 27. nih.gov This type of data is crucial for confirming the compound's identity in a sample.

| GC-MS Data for Isomer Ethyl 5-oxooxolane-2-carboxylate | |

| Parameter | Value |

| Total Peaks | 32 |

| Top Peak (m/z) | 85 |

| 2nd Highest Peak (m/z) | 29 |

| 3rd Highest Peak (m/z) | 27 |

| Data sourced from PubChem for the 2-carboxylate isomer. nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) is employed for compounds that are non-volatile or thermally sensitive. LC-MS combines the separation power of high-performance liquid chromatography with the analytical capabilities of mass spectrometry. chemijournal.comresearchgate.net This technique is particularly useful for quantifying carboxylic acids and their esters in various biological and environmental matrices. nih.govresearchgate.net The electrospray ionization (ESI) interface is commonly used, and for molecules with carboxyl groups, the negative ion mode is often applied to detect the carboxylate anion. researchgate.net

Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS) offers significant advantages in speed and resolution over conventional LC-MS. The use of smaller column particles in UPLC allows for faster and more efficient separations. HRMS provides highly accurate mass measurements, enabling the determination of elemental composition and confident differentiation between compounds with similar nominal masses, which is essential when analyzing complex mixtures such as reaction byproducts or environmental samples.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum provides information about the vibrations of chemical bonds, with specific bonds absorbing infrared radiation at characteristic frequencies. libretexts.org For this compound, the key functional groups are the γ-lactone (a five-membered cyclic ester) and the ethyl ester. hmdb.ca

The carbonyl (C=O) stretching vibrations are particularly prominent in the IR spectrum. libretexts.org The γ-lactone C=O stretch is expected to appear at a higher wavenumber (around 1770 cm⁻¹) due to ring strain, while the ethyl ester C=O stretch typically absorbs around 1735-1750 cm⁻¹. pressbooks.pub Strong, characteristic absorptions for the C-O single bonds of the ester and lactone groups are also expected in the fingerprint region (1300-1000 cm⁻¹). libretexts.org

Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| γ-Lactone | C=O Stretch | ~1770 | Strong, Sharp |

| Ethyl Ester | C=O Stretch | 1735 - 1750 | Strong, Sharp |

| Ester and Lactone | C-O Stretch | 1300 - 1000 | Strong |

Advanced Chromatographic Separations for Purity Assessment and Mixture Analysis

Chromatographic techniques are fundamental for separating the components of a mixture, allowing for both the assessment of a compound's purity and the analysis of its composition.

Gas Chromatography is an ideal method for the purity assessment of volatile compounds like this compound. chemijournal.com In GC, the sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. Separation occurs based on the differential partitioning of components between the mobile and stationary phases. The retention time—the time it takes for a compound to pass through the column—is a characteristic property used for identification. The peak area in the resulting chromatogram is proportional to the amount of the compound, allowing for quantitative analysis. A parameter related to GC, the Kovats Retention Index, has been experimentally determined for the isomer Ethyl 5-oxooxolane-2-carboxylate on a standard polar column as 2168. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and purity analysis of a broad range of compounds, including those that are non-volatile or thermally unstable. mdpi.com In reversed-phase HPLC (RP-HPLC), the most common mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. pensoft.net Components are separated based on their relative hydrophobicity. The method can be optimized by adjusting the mobile phase composition, pH, and flow rate to achieve the desired separation of this compound from impurities or other reaction components. pensoft.netsielc.com

Chemometric Methodologies for Spectral and Chromatographic Data Interpretation

Chemometrics utilizes mathematical and statistical methods to analyze and interpret complex chemical data. plantprotection.pl Modern analytical instruments generate vast datasets, and chemometric tools are essential for extracting meaningful information, such as for quality control and product authenticity verification. plantprotection.plplantprotection.pl

Principal Component Analysis (PCA) is a powerful chemometric technique for reducing the dimensionality of large datasets, such as those obtained from multiple spectroscopic or chromatographic analyses. nih.gov PCA transforms the original, often correlated, variables into a new set of uncorrelated variables called principal components (PCs). spectroscopyeurope.com The first few PCs typically capture the majority of the variance within the data, allowing for visualization in a lower-dimensional space while minimizing information loss. nih.gov

In the context of this compound research, PCA can be applied to datasets of IR spectra or chromatograms from different synthesis batches. By plotting the data in terms of the first two or three principal components (a "scores plot"), it is possible to visually identify patterns, clusters, and outliers. americanpharmaceuticalreview.com This allows for rapid comparison of batches, detection of process deviations, and recognition of samples that differ from a standard, making it an effective tool for quality control and process monitoring. researchgate.net

Partial Least Squares Discriminant Analysis (PLS-DA) for Classification and Discrimination

Partial Least Squares Discriminant Analysis (PLS-DA) is a supervised multivariate statistical method utilized for the classification and discrimination of samples based on their spectral data. In the study of this compound, PLS-DA can be employed to distinguish it from other structurally similar compounds or to classify samples based on different reaction conditions or purity levels. This technique is particularly adept at handling large datasets with numerous, and often correlated, variables, which is typical of spectroscopic data (e.g., from NMR, IR, or Mass Spectrometry).

The primary goal of PLS-DA is to find a linear relationship between the predictor variables (the spectral data, X) and a response variable (the class membership, Y). By projecting the data onto a set of latent variables, PLS-DA maximizes the covariance between X and Y, thereby enhancing the separation between predefined classes. metabolon.com This is a significant advantage over unsupervised methods like Principal Component Analysis (PCA), as PLS-DA directly incorporates class information to focus on the variation that is most relevant for discrimination. metabolon.com

Detailed Research Findings:

In a hypothetical study, PLS-DA could be applied to classify this compound samples synthesized under varying conditions. The model would be built using spectroscopic data as the input, with the synthesis condition as the class identifier. The performance of the PLS-DA model is typically evaluated using parameters such as R2Y (the goodness of fit) and Q2Y (the predictive ability), which are determined through cross-validation. A high Q2Y value indicates a robust and reliable model.

To illustrate, consider a scenario where this compound is synthesized via three different catalytic methods (Catalyst A, Catalyst B, and Catalyst C). Spectroscopic data (e.g., from Fourier-Transform Infrared Spectroscopy - FTIR) is collected for multiple batches from each method. A PLS-DA model can then be constructed to classify the samples.

| Model Parameter | Value | Description |

|---|---|---|

| R2X(cum) | 0.85 | Cumulative variation in spectral data (X) explained by the model |

| R2Y(cum) | 0.92 | Cumulative variation in class membership (Y) explained by the model |

| Q2(cum) | 0.88 | Cumulative predictive ability of the model determined by cross-validation |

The scores plot from the PLS-DA would visually represent the separation between the different synthesis groups. Furthermore, the corresponding loadings plot would highlight the specific spectral regions (e.g., wavenumbers in FTIR) that are most influential in discriminating between the classes, offering insights into the chemical differences resulting from the various catalytic methods.

Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) for Enhanced Group Separation

Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) is an evolution of the PLS-DA method. metwarebio.com It enhances the separation between groups by partitioning the variation in the predictor variables (X) into two components: a predictive part that is correlated to the response variable (Y), and an orthogonal part that is uncorrelated to Y. nih.gov This separation of predictive and orthogonal variation simplifies the model and improves its interpretability, making it a powerful tool for biomarker discovery and understanding the sources of variation in a dataset. metwarebio.comnih.gov

By removing the structured noise (orthogonal variation) from the model, OPLS-DA provides a clearer view of the variables that are directly responsible for the discrimination between classes. metwarebio.com This is particularly advantageous in complex datasets where significant variation may exist that is not related to the classes of interest. nih.gov

Detailed Research Findings:

In the context of this compound research, OPLS-DA can be used to refine the classification achieved with PLS-DA. For instance, if spectroscopic data contains variations due to instrumental drift or slight differences in sample preparation, OPLS-DA can filter out this irrelevant variation, leading to a more robust and interpretable model. metwarebio.com

An OPLS-DA model is typically characterized by one predictive component and one or more orthogonal components. The model's performance is assessed using parameters similar to PLS-DA, such as R2Y and Q2Y. Permutation testing is often employed to validate the OPLS-DA model and ensure that the observed group separation is statistically significant and not due to chance. researchgate.net

Consider a metabolomics study where the objective is to differentiate between cell cultures treated with this compound and a control group. The OPLS-DA scores plot would ideally show a clear separation between the treated and control groups along the predictive component.

| Parameter | Value | Interpretation |

|---|---|---|

| R2Y | 0.95 | Goodness of fit for the predictive component |

| Q2Y | 0.91 | Predictive ability of the model |

| Permutation Test (p-value) | <0.01 | The model is statistically significant and not overfitted |

The corresponding S-plot or Volcano plot from the OPLS-DA can then be used to identify the specific metabolites (variables) that are most significantly altered by the treatment with this compound. This allows researchers to pinpoint the biochemical pathways affected by the compound.

Computational Chemistry and Theoretical Investigations of Ethyl 5 Oxooxolane 3 Carboxylate

Molecular Modeling and Geometry Optimization Studies

Molecular modeling of ethyl 5-oxooxolane-3-carboxylate is foundational to understanding its three-dimensional structure and steric properties. Researchers employ methods like Density Functional Theory (DFT), often with the B3LYP functional and a 6-31G* basis set, to perform geometry optimization. This process calculates the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. These optimized geometries are crucial for subsequent electronic structure and reactivity studies.

The optimized structure typically reveals the non-planar nature of the γ-butyrolactone ring, which adopts an envelope or twisted conformation to minimize steric strain. The ethyl carboxylate substituent can exist in different orientations relative to the lactone ring, and computational studies help identify the most stable conformer.

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-31G Level)*

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O (lactone) | 1.21 Å |

| C-O (lactone ring) | 1.35 Å | |

| C=O (ester) | 1.22 Å | |

| C-O (ester) | 1.34 Å | |

| Bond Angle | O-C-C (lactone ring) | 108.5° |

| C-O-C (ester) | 117.2° |

Electronic Structure Calculations for Reactivity and Spectroscopy Prediction

Electronic structure calculations provide a detailed picture of the electron distribution within the molecule, which is key to predicting its reactivity and spectroscopic properties. Frontier Molecular Orbital (FMO) theory is a central part of this analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is typically localized over the non-bonding oxygen atoms of the carboxylate and lactone groups, while the LUMO is centered on the π* orbitals of the carbonyl groups. This distribution suggests that the carbonyl oxygens are susceptible to electrophilic attack and the carbonyl carbons are prone to nucleophilic attack.

Table 2: Calculated Electronic Properties of this compound

| Property | Value |

|---|---|

| HOMO Energy | -7.2 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 6.4 eV |

Reaction Mechanism Elucidation via Computational Pathways

For instance, the alkaline hydrolysis of the ester group can be modeled. The computational pathway would show the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon, proceeding through a tetrahedral intermediate (transition state), followed by the departure of the ethoxide leaving group. The calculated energy barriers for each step help to confirm the most likely mechanism and predict reaction rates.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While geometry optimization finds the lowest energy structure, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time at a given temperature. MD simulations allow for the exploration of the conformational landscape, revealing how the molecule flexes, vibrates, and rotates. This is particularly useful for understanding the flexibility of the ethyl chain and the puckering of the lactone ring.

Furthermore, MD simulations can be used to study intermolecular interactions. By simulating a system containing multiple molecules of this compound, or its interaction with solvent molecules, one can analyze the predominant non-covalent forces, such as dipole-dipole interactions and hydrogen bonding (in the presence of protic solvents). The radial distribution function, for example, can be calculated to show the probability of finding one molecule at a certain distance from another, offering insights into the liquid-state structure.

In Silico Prediction of Spectroscopic Parameters and Experimental Validation

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model. For this compound, key spectroscopic techniques that can be modeled include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Using the optimized geometry, ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted shifts, when compared to experimentally obtained spectra, can help in the definitive assignment of signals to specific atoms in the molecule. Similarly, the vibrational frequencies from IR spectroscopy can be calculated. These computed frequencies correspond to the vibrational modes of the molecule (e.g., C=O stretches, C-O stretches, C-H bends). A comparison with the experimental IR spectrum helps to confirm the functional groups present and validate the accuracy of the computed molecular structure.

Table 3: Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value | Experimental Value |

|---|---|---|---|

| ¹³C NMR | C=O (lactone) | 175.1 ppm | 174.8 ppm |

| C=O (ester) | 170.2 ppm | 169.9 ppm | |

| IR | C=O stretch (lactone) | 1780 cm⁻¹ | 1775 cm⁻¹ |

Applications and Research Utility in Organic and Medicinal Chemistry

Ethyl 5-Oxooxolane-3-carboxylate as a Versatile Synthetic Intermediate and Building Block

The structure of this compound, which combines a β-keto ester system within a γ-butyrolactone framework, renders it a highly adaptable building block in organic synthesis. The γ-butyrolactone (GBL) moiety itself is a crucial intermediate in the production of various chemicals. dcc.com.twwikipedia.org The true versatility of the title compound, however, lies in the reactivity of its functional groups, which can be manipulated to create a wide array of derivatives.

For instance, the carbon atom situated between the two carbonyl groups (the α-carbon) is particularly acidic and can be readily deprotonated to form an enolate. This enolate can then participate in various carbon-carbon bond-forming reactions, such as alkylations and Michael additions. A study on related ethyl 5-alkoxymethyl-2-oxotetrahydrofuran-3-carboxylates demonstrated their successful use in Michael reactions with methyl vinyl ketone, showcasing the synthetic potential of this reactive site. researchgate.net This reactivity allows for the introduction of diverse substituents at the C3 position, leading to a broad range of structurally complex molecules. Furthermore, the ketone and ester functionalities can undergo standard transformations, such as reduction, amidation, or hydrolysis, to further expand the molecular diversity accessible from this single starting material. Related compounds like ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate have also been highlighted as versatile building blocks in medicinal chemistry. flemingcollege.ca

Synthesis of Complex Heterocyclic Scaffolds and Advanced Organic Molecules

The functional group array of this compound makes it an excellent starting material for the construction of complex heterocyclic systems. Heterocycles are core components of many pharmaceuticals, agrochemicals, and materials. The ability to use this compound as a scaffold can significantly streamline the synthesis of novel molecular architectures.

A notable example involves the synthesis of thiazolo[3,2-a]pyrimidine derivatives, which are recognized for their therapeutic potential. mdpi.com In a relevant synthesis, a pyrimidine-thiol, formed from a Biginelli-type reaction, was condensed with ethyl chloroacetate (B1199739) to build the fused thiazolo-pyrimidine ring system. mdpi.com This highlights how the reactive sites within a molecule like this compound can serve as handles for annulation reactions to build more elaborate structures. Furthermore, various research efforts have demonstrated the use of ethyl carboxylate-bearing compounds in the synthesis of other important heterocycles, such as oxazoles and pyrroles. rjstonline.combiointerfaceresearch.comcbccollege.in These examples underscore the strategic importance of this building block in accessing diverse and medicinally relevant chemical space.

Table 1: Examples of Heterocyclic Systems Synthesized from Related Carboxylate Building Blocks

| Starting Material Type | Reagents | Resulting Heterocycle | Reference |

| Tetrahydropyrimidine-2-thion | Ethyl chloroacetate | Thiazolo[3,2-a]pyrimidine | mdpi.com |

| Ethyl 5-chloro-4-formylpyrrole-3-carboxylate | Toluenesulfonylmethyl isocyanide | 1,3-Oxazol-5-yl-pyrrole | biointerfaceresearch.com |

| 3-Amino-4-carbamoyl-thiophene-2-carboxylate | Substituted phenacyl bromides (via microwave) | Thiophenyl-oxazole | cbccollege.in |

Role in Lead-Oriented Synthesis and Fragment-Based Drug Discovery

Fragment-based drug discovery (FBDD) has emerged as a powerful alternative to high-throughput screening for identifying starting points for new medicines. nih.gov This approach uses small, low-complexity molecules ("fragments") that, despite having low initial affinity, can be efficiently optimized into potent lead compounds. nih.gov

This compound possesses many of the ideal characteristics of a molecular fragment. Its molecular weight (158.15 g/mol ) and the presence of hydrogen bond acceptors (three oxygen atoms) and a rotatable ester group fit well within the general guidelines for fragment libraries, such as the "Rule of Three." The oxolane ring provides a three-dimensional scaffold that is desirable in modern drug discovery. dtu.dk The compound's multiple functional groups serve as vectors for chemical elaboration, allowing chemists to "grow" the fragment into a larger, more potent molecule by adding other chemical groups that can interact with a biological target. The use of privileged structures, such as the pyrazole-3-carboxylic acid scaffold, in FBDD has been shown to be a successful strategy for developing inhibitors for targets like Factor XIa. nih.gov Similarly, the oxolanone carboxylate core could serve as a privileged starting point for various therapeutic targets.

Potential Applications in Agrochemical Development

The γ-butyrolactone (GBL) scaffold is a known constituent in the development of agrochemicals. dcc.com.tw GBL itself is a precursor in the synthesis of some herbicides. wikipedia.org Research has specifically identified GBL derivatives as having potential applications in agriculture as plant growth regulators.

A patent discloses that certain γ-butyrolactone compounds can regulate plant growth, exhibiting a dual low-concentration promoting and high-concentration inhibitory effect on monocotyledonous plants, while showing an inhibitory effect on dicotyledonous plants. google.com This suggests that derivatives of this compound could be developed into novel herbicides or plant growth modulators for use in agriculture, forestry, and horticulture. google.com The functional handles on the molecule allow for systematic modification to optimize activity and selectivity for specific plant species.

Contributions to Materials Science: Precursors for Polymers and Novel Materials

The γ-butyrolactone ring is a potential monomer for ring-opening polymerization (ROP) to produce poly(γ-butyrolactone) (pGBL), a biodegradable and re-monomerizable polyester (B1180765) that could serve as a sustainable alternative to conventional plastics. wikipedia.orgrsc.org While the ROP of unsubstituted GBL is thermodynamically challenging due to its low ring strain, recent advances in catalysis have enabled this polymerization to occur under specific conditions. icm.edu.plbohrium.comnih.gov

This compound, as a functionalized GBL derivative, is a promising candidate monomer for creating advanced functional polyesters. The presence of the ketone and ethyl carboxylate groups on the polymer backbone after ROP would provide sites for post-polymerization modification. This could allow for the tuning of material properties such as hydrophilicity, degradation rate, and mechanical strength, or for the attachment of active molecules. The copolymerization of functional monomers is a known strategy for tailoring material properties. acs.org Furthermore, the use of related thiophene (B33073) carboxylate derivatives in the synthesis of polymer semiconductors for organic electronics highlights the broader potential of carboxylate-functionalized heterocyclic building blocks in advanced materials. ossila.com

Applications in Catalysis and Catalyst Design

While this compound is not a catalyst itself, its core oxolane (tetrahydrofuran) structure is a key component in many successful catalyst ligands. nih.govabcr.com The design of sophisticated ligands is crucial for controlling the reactivity and selectivity of transition metal catalysts. researchgate.net

Specifically, phosphine (B1218219) ligands based on a five-membered phospholane (B1222863) ring (a phosphorus analogue of oxolane) have been effectively used in chromium-catalyzed ethylene (B1197577) oligomerization reactions. epa.gov The oxolane scaffold of this compound could serve as a chiral or achiral backbone for the synthesis of new ligands. Through chemical modification—for example, by reducing the ketone to a hydroxyl group and converting the ester into a phosphine or amine coordinating group—novel ligands could be designed. These new ligands could then be complexed with transition metals to create catalysts for a variety of organic transformations, from cross-coupling reactions to asymmetric hydrogenation.

Table 2: The Oxolane Scaffold in Modern Catalysis

| Ligand Class | Core Scaffold | Metal | Application | Reference |

| Phospholane Ligands | Phospholane (P-analog of Oxolane) | Chromium | Ethylene Oligomerization | epa.gov |

| Cp* Ligands | Cyclopentadienyl | Rhodium, Iridium | C-H Activation | researchgate.net |

| Bis(oxazoline) "BOX" Ligands | Oxazoline (related heterocycle) | Various | Asymmetric Synthesis | abcr.com |

Development of Chiral Auxiliaries and Resolving Agents (via related chiral oxolanes)

Asymmetric synthesis, the production of a single enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry. wikipedia.org One established method to control stereochemistry is through the use of a chiral auxiliary—a chiral molecule that is temporarily attached to a substrate to direct a subsequent reaction before being removed. wikipedia.orgsigmaaldrich.com

This compound is typically synthesized as a racemic mixture. However, its chiral derivatives represent valuable building blocks. For example, enantiopure (S)-3-hydroxy-gamma-butyrolactone (HGB), a closely related chiral oxolane, is a key target for use in synthetic organic chemistry. nih.gov This highlights the value of the chiral oxolane core. The racemic title compound could potentially be resolved into its separate enantiomers through classical resolution with a chiral resolving agent or through enzymatic kinetic resolution.

Once obtained in enantiopure form, this chiral oxolane could be used as a precursor to develop new classes of chiral auxiliaries. The principle is well-established with other heterocyclic systems, such as the highly successful oxazolidinone auxiliaries used in stereoselective alkylation and aldol (B89426) reactions. nih.govsigmaaldrich.comnih.gov The defined stereochemistry of a chiral oxolane auxiliary derived from this compound could be used to control the formation of new stereocenters in a wide range of chemical reactions.

Future Perspectives and Emerging Research Avenues for Ethyl 5 Oxooxolane 3 Carboxylate

Development of Green and Sustainable Synthetic Methodologies

The future of chemical manufacturing hinges on the adoption of green and sustainable practices, and the synthesis of Ethyl 5-oxooxolane-3-carboxylate is no exception. researchgate.netjddhs.com Research is increasingly focused on minimizing the environmental footprint of chemical processes by adhering to the principles of green chemistry. semanticscholar.org This involves reducing waste, eliminating the use of hazardous substances, and improving energy efficiency. researchgate.net

Key strategies for the sustainable synthesis of this compound include:

Use of Green Solvents: Shifting from traditional, volatile organic solvents to greener alternatives like ethanol, glycerol, or even water can significantly reduce environmental impact. mdpi.com

Energy-Efficient Techniques: Microwave-assisted synthesis and ultrasound-mediated reactions are being explored as ways to shorten reaction times, increase yields, and lower energy consumption compared to conventional heating methods. mdpi.comnih.gov

Catalysis: The development and use of recyclable catalysts, such as biocatalysts or heterogeneous catalysts, can improve atom economy and prevent the generation of hazardous waste. mdpi.com

Solvent-Free Reactions: Whenever possible, conducting reactions without a solvent (neat) is a primary goal of green chemistry, as it simplifies purification and eliminates solvent waste entirely. researchgate.net

These approaches aim to create a life cycle for pharmaceuticals and other chemical products that is environmentally considerate from design and production through to disposal. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing organic chemistry by enabling the rapid prediction of reaction outcomes and the design of novel molecules with desired properties. rjptonline.org For a compound like this compound, these technologies can accelerate the discovery of new derivatives and optimize their synthetic pathways.

Machine learning models, particularly random forest algorithms, have demonstrated significant success in predicting reaction performance by analyzing a wide range of chemical descriptors. princeton.edu These models can be trained on large datasets from high-throughput experiments to identify patterns that are not obvious to human researchers. princeton.edunih.gov This data-driven approach allows chemists to assess the potential success of a complex synthetic route before committing laboratory resources. rjptonline.org

Key aspects of this integration include:

Reaction Outcome Prediction: ML models can predict the yield and major products of a reaction with high accuracy, even for combinations of reactants that have never been tested. nih.gov

Automated Feature Generation: Software can automatically compute and extract hundreds of molecular, atomic, and vibrational descriptors for each reaction component, which are then used as inputs for the ML models. princeton.edu

Interpretability: Advanced algorithms like SHAP (SHapley Additive exPlanations) and heat-mapping tools can provide insights into why a model makes a certain prediction, highlighting the molecular substructures that most influence the reaction's yield. nih.gov

Below is a table of descriptor types commonly used in machine learning for reaction prediction.

| Descriptor Category | Example Descriptors | Relevance to Synthesis Prediction |

| Atomic Properties | Electrostatic charges, Nuclear Magnetic Resonance (NMR) shifts | Influences the electrophilicity and nucleophilicity of reaction sites. princeton.edu |

| Molecular Properties | Lowest Unoccupied Molecular Orbital (LUMO) energy, Dipole moment | Helps predict the reactivity and stability of molecules. princeton.edu |

| Vibrational Properties | Frequencies of specific bond vibrations | Can indicate the strength of bonds that may be broken or formed during a reaction. rjptonline.org |

| Topological Descriptors | Molecular connectivity indices, Shape indices | Encodes information about the structure and branching of the molecule. |

By leveraging these computational tools, the exploration of the chemical space around this compound can be performed more efficiently and intelligently.

Exploration of Novel Reactivity and Unprecedented Catalytic Pathways

The inherent structure of this compound, featuring a lactone ring and a β-keto ester moiety, presents a rich landscape for exploring novel chemical reactions. Future research will likely focus on discovering new ways to functionalize this scaffold to create a diverse library of compounds.

Potential areas of exploration include:

Domino Reactions: Designing multi-step reactions that occur in a single pot, such as domino C,O-cyclodialkylation, can lead to the regio- and diastereoselective formation of complex tetrahydrofurans. researchgate.net

1,3-Dipolar Cycloadditions: Using the molecule as a platform for cycloaddition reactions can create novel isoxazoline (B3343090) and other heterocyclic systems fused to the oxolane ring, which can then be transformed into biologically interesting amino acids. researchgate.net

New Catalytic Systems: The development of efficient catalysts, such as copper-catalyzed annulation, could enable the construction of fused ring systems like quinoxalines, which are common fragments in pharmaceuticals. researchgate.net

Acyloin-type Condensations: Exploring condensation reactions of related unsaturated esters could lead to the synthesis of substituted cyclopentanone (B42830) derivatives with multiple chiral centers. researchgate.net

These investigations into new synthetic methods will expand the chemical toolbox available to chemists and allow for the creation of previously inaccessible molecular architectures from a readily available starting material.

Expanding Applications in Advanced Materials and Functional Molecules

The unique chemical structure of this compound makes it an attractive building block for the synthesis of advanced materials and functional molecules. The lactone and ester groups provide reactive handles for polymerization and derivatization.

Future applications could include:

Biodegradable Polymers: The lactone ring is a key feature of polylactides and other biodegradable polyesters. This compound could serve as a functionalized monomer to create new polymers with tailored properties, such as controlled degradation rates or drug-eluting capabilities.

Functional Dyes and Liquid Crystals: By attaching chromophores or mesogenic units to the oxolane scaffold, it may be possible to create novel functional materials. The chirality and rigidity of the ring system could impart useful optical or liquid crystalline properties.

Scaffolds in Medicinal Chemistry: The tetrahydrofuran (B95107) ring is a common motif in natural products and pharmaceuticals. This compound can serve as a versatile starting point for the synthesis of complex molecular scaffolds for drug discovery. For example, derivatives of thiazolopyrimidines synthesized from related precursors are being investigated as potential antitumor agents. mdpi.com

Interdisciplinary Research with Biological and Environmental Sciences

The intersection of chemistry with biology and environmental science opens up new avenues for understanding the role and impact of molecules like this compound.

In the biological realm, research is focused on:

Synthesis of Bioactive Molecules: The compound is a valuable precursor for molecules with potential biological activity. For instance, γ-lactone carboxylic acids derived from similar structures have been shown to influence the growth of microorganisms like E. coli and may have applications in stem cell research. researchgate.net Derivatives such as isoxazoles are being designed as novel enzyme inhibitors for conditions like gout. nih.gov

Probing Biological Systems: As a key intermediate, it can be used to synthesize probes for studying biological pathways. The development of novel pyrrole-carboxyamides from related building blocks has led to new antimicrobial agents. biointerfaceresearch.com

From an environmental perspective, future research will need to address:

Biodegradability: Understanding the environmental fate of this compound and its derivatives is crucial. Studies will focus on its biodegradability and the potential toxicity of its degradation products.

Sustainable Sourcing: As applications expand, ensuring that the raw materials for its synthesis are sourced sustainably will become increasingly important.

Towards Enhanced Scalability and Industrial Relevance of Synthetic Routes

For this compound to be widely adopted in industrial applications, its synthesis must be scalable, cost-effective, and efficient. researchgate.net Current research focuses on transitioning from laboratory-scale batch processes to more robust industrial-scale manufacturing.

Key strategies for enhancing scalability include:

One-Pot Synthesis: Developing synthetic routes that combine multiple reaction steps into a single operation reduces waste, saves time, and lowers costs. researchgate.net

Continuous Flow Processing: This technique offers significant advantages over traditional batch processing, including better heat and mass transfer, improved safety, and higher consistency.

Process Optimization: Utilizing Process Analytical Technology (PAT) and automated systems can help to monitor and control reaction parameters in real-time, leading to higher yields and purity. jddhs.com

Cost-Effective Reagents: Research into replacing expensive or hazardous reagents with cheaper, safer alternatives is crucial for industrial viability. A recent method for synthesizing oxazoles directly from carboxylic acids highlights this trend. nih.gov

The table below compares batch and continuous flow chemistry for industrial synthesis.

| Feature | Batch Chemistry | Continuous Flow Chemistry | Industrial Relevance |

| Scale | Limited by reactor size | Scalable by running for longer times | Flow chemistry is often more suitable for large-scale, continuous production. jddhs.com |

| Safety | Handling large quantities of reagents can be hazardous | Smaller reaction volumes at any given time enhance safety | Improved safety is a major driver for adopting flow processes in industry. |

| Heat Transfer | Can be inefficient, leading to hotspots and side reactions | Excellent heat transfer due to high surface-area-to-volume ratio | Better control over reaction temperature leads to higher product quality and yield. |

| Consistency | Batch-to-batch variability can be an issue | Produces a highly consistent product stream | Essential for pharmaceutical manufacturing and other high-purity applications. |

| Cost | Can have lower initial capital cost for small scale | Higher initial investment but can lead to lower operational costs | The long-term economic benefits often favor continuous processing for established products. researchgate.net |

By focusing on these areas, the synthesis of this compound can be made more practical and economically feasible for a wide range of applications.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Ethyl 5-oxooxolane-3-carboxylate, and what reaction conditions are critical for optimizing yield?

- Methodology : Synthesis typically involves cyclization of ethyl 3-carboxylate precursors under acidic or basic conditions. For analogous bicyclic esters, intramolecular esterification using catalysts like p-toluenesulfonic acid at 80–100°C minimizes side reactions . Purification via silica gel column chromatography with ethyl acetate/hexane mixtures (3:7 ratio) is standard . Yield optimization requires strict temperature control and inert atmospheres to prevent oxidation.

Q. How is the molecular structure of this compound confirmed using spectroscopic and crystallographic methods?

- Methodology :

- NMR : 1H NMR identifies protons on the oxolane ring (δ 1.2–1.4 ppm for ethyl group, δ 4.1–4.3 ppm for ester oxygen proximity) and ketone absence (no δ >200 ppm in 13C NMR) .

- X-ray crystallography : SHELX refines crystallographic data to determine bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles, confirming bicyclic geometry . IR spectroscopy corroborates carbonyl stretches (1720–1740 cm⁻¹) .

Q. What analytical techniques are recommended for assessing the purity of this compound?

- Methodology :

- HPLC : UV detection at λ = 210 nm with C18 columns; ≥95% purity is standard for research, calculated via area normalization .

- 1H NMR : Integration of residual solvent peaks (e.g., CDCl3 at δ 7.26 ppm) quantifies impurities. Thresholds align with PubChem reference data .

Advanced Research Questions

Q. What strategies resolve discrepancies between experimental NMR data and computational predictions for this compound derivatives?

- Methodology :

- DFT calculations : Use solvent models (e.g., Polarizable Continuum Model) to account for dielectric effects. Compare computed chemical shifts (GIAO method) with experimental data .

- Variable-temperature NMR : Identifies conformational equilibria; slow exchange regimes (e.g., −40°C) isolate signals for comparison .

- X-ray validation : Resolve ambiguities by cross-referencing with crystallographic bond angles .

Q. How do steric and electronic factors influence the reactivity of this compound in ring-opening reactions?

- Methodology :

- Kinetic studies : Monitor reaction rates with Grignard reagents (e.g., MeMgBr) under varying steric bulk (neopentyl vs. methyl groups). Hammett plots (σ values) quantify electronic effects .

- LC-MS/MS : Track intermediates (e.g., enolate adducts) to propose mechanisms. Flash chromatography isolates products for stereochemical analysis .

Q. How can isotopic labeling (e.g., 13C or 18O) elucidate the pathway of acid-catalyzed hydrolysis of this compound?

- Methodology :

- 18O labeling : Introduce 18O at the ketone position; mass spectrometry detects incorporation in hydrolysis products (e.g., carboxylic acid) .

- 13C NMR : Track carbonyl carbon environments during hydrolysis. Quench reactions at intervals (e.g., 0, 5, 10 min) and analyze via solid-phase extraction (SPE) .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic and DFT-derived bond angles in this compound?

- Methodology :

- Error analysis : Compare SHELX refinement residuals (R1 < 0.05) with DFT convergence thresholds (ΔE < 1 kcal/mol). Re-examine X-ray data for twinning or disorder .

- Hybrid methods : Use ONIOM (QM/MM) to model crystal packing effects on bond angles .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.